8-bromo-2-methylquinazolin-4-amine
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Overview
Description
Scientific Research Applications
Anti-Cancer Applications
Quinazoline derivatives have been found to have significant anti-cancer properties . They can inhibit the growth of cancer cells and have been used in the development of new cancer therapies .
Anti-Inflammatory Applications
Quinazoline derivatives also have anti-inflammatory properties . They can help reduce inflammation in the body, which can be beneficial in treating conditions like arthritis and other inflammatory diseases .
Anti-Bacterial Applications
These compounds have been found to have anti-bacterial properties . They can inhibit the growth of bacteria, making them potentially useful in the development of new antibiotics .
Analgesic Applications
Quinazoline derivatives can also act as analgesics . They can help relieve pain, making them potentially useful in the development of new pain relief medications .
Anti-Viral Applications
These compounds have been found to have anti-viral properties . They can inhibit the replication of viruses, making them potentially useful in the treatment of viral infections .
Anti-Oxidant Applications
Quinazoline derivatives have been found to have anti-oxidant properties . They can help protect the body’s cells from damage caused by free radicals .
Anti-Malarial Applications
These compounds have been found to have anti-malarial properties . They can inhibit the growth of the parasites that cause malaria, making them potentially useful in the development of new anti-malarial drugs .
Mechanism of Action
Target of Action
8-Bromo-2-methylquinazolin-4-amine is a derivative of quinazoline, a heterocyclic compound known to be associated with various biological activities . Quinazoline derivatives have been found to exhibit analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities . .
Mode of Action
The mode of action of quinazoline derivatives is diverse and depends on the specific derivative and its biological target . For instance, some quinazoline derivatives have been found to inhibit biofilm formation in Pseudomonas aeruginosa, a mechanism regulated by the quorum sensing system . .
Biochemical Pathways
The biochemical pathways affected by quinazoline derivatives are diverse and depend on the specific derivative and its biological target . .
Pharmacokinetics
The pharmacokinetics of quinazoline derivatives, including their absorption, distribution, metabolism, and excretion (ADME) properties, can influence their bioavailability and therapeutic efficacy . .
Result of Action
Quinazoline derivatives have been found to exhibit a broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects . .
Action Environment
The action, efficacy, and stability of quinazoline derivatives can be influenced by various environmental factors . .
properties
{ "Design of the Synthesis Pathway": "The synthesis of 8-bromo-2-methylquinazolin-4-amine can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2-methylquinazolin-4(3H)-one", "sodium bromide", "ammonium chloride", "sodium hydroxide", "hydrogen peroxide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: 2-methylquinazolin-4(3H)-one is reacted with sodium bromide and ammonium chloride in acetic acid and ethanol to yield 8-bromo-2-methylquinazolin-4(3H)-one.", "Step 2: 8-bromo-2-methylquinazolin-4(3H)-one is treated with sodium hydroxide and hydrogen peroxide in water to form 8-bromo-2-methylquinazolin-4-ol.", "Step 3: 8-bromo-2-methylquinazolin-4-ol is reacted with ammonium chloride in ethanol to produce 8-bromo-2-methylquinazolin-4-amine." ] } | |
CAS RN |
1279724-72-9 |
Product Name |
8-bromo-2-methylquinazolin-4-amine |
Molecular Formula |
C9H8BrN3 |
Molecular Weight |
238.1 |
Purity |
95 |
Origin of Product |
United States |
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